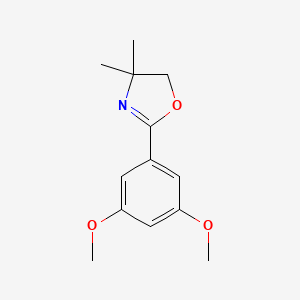![molecular formula C25H22N2S B11185859 2-[(Naphthalen-1-ylmethyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B11185859.png)
2-[(Naphthalen-1-ylmethyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Naphthalen-1-ylmethyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydroquinazoline is a complex organic compound that features a quinazoline core structure
Preparation Methods
The synthesis of 2-[(Naphthalen-1-ylmethyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactions. One common synthetic route includes the condensation of naphthalen-1-ylmethyl sulfide with a suitable quinazoline precursor under controlled conditions. The reaction conditions often involve the use of solvents like acetonitrile or dimethyl sulfoxide (DMSO) and may require catalysts to facilitate the reaction . Industrial production methods would likely scale up these laboratory procedures, optimizing for yield and purity.
Chemical Reactions Analysis
2-[(Naphthalen-1-ylmethyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the naphthalen-1-ylmethyl group is attached. Common reagents include halogens and other nucleophiles.
Major Products: The major products of these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(Naphthalen-1-ylmethyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydroquinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(Naphthalen-1-ylmethyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydroquinazoline involves its interaction with molecular targets within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Similar compounds to 2-[(Naphthalen-1-ylmethyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydroquinazoline include:
2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline: This compound shares the naphthalen-1-ylmethyl sulfanyl group but differs in its core structure.
S,S′-(Naphthalen-2-ylmethyl sulfanyl (1-p-tolyl-ethylidene) hydrazine: Another compound with a similar sulfanyl group but different overall structure.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H22N2S |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C25H22N2S/c1-2-10-19(11-3-1)24-22-15-6-7-16-23(22)26-25(27-24)28-17-20-13-8-12-18-9-4-5-14-21(18)20/h1-5,8-14H,6-7,15-17H2 |
InChI Key |
NNKVEQZOJFZYLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)SCC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11185789.png)
![2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B11185796.png)
![N-{4-[(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11185804.png)
![2-[3-(2,4-Dichlorophenoxy)propyl]-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole](/img/structure/B11185814.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B11185818.png)
![2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11185819.png)
![6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11185823.png)
![2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11185826.png)
![2-(3-hydroxypropyl)-8-(4-methoxybenzyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11185832.png)
![5-[(4-fluorophenyl)carbonyl]-1,3-dimethyl-6-(morpholin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B11185834.png)
![N~1~-(4-{[(5-isopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B11185840.png)
![9-(2,3-dimethoxyphenyl)-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11185845.png)
![2-(2-chlorophenyl)-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11185848.png)
